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molecular formula C3H5NO B046674 Methoxyacetonitrile CAS No. 1738-36-9

Methoxyacetonitrile

Cat. No. B046674
M. Wt: 71.08 g/mol
InChI Key: QKPVEISEHYYHRH-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

2-Methoxyacetonitrile (1.0 g, 14.1 mmol) was dissolved in anhydrous ethanol (28.1 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent was removed in vacuo to afford ethyl 2-methoxyacetimidate hydrochloride (1.0 g, 44.0%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 4.42 (q, J=7.0 Hz, 2H), 4.31 (s, 2H), 3.36 (s, 3H), 1.32 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]#[N:5].[ClH:6].[CH2:7]([OH:9])[CH3:8]>>[ClH:6].[CH3:1][O:2][CH2:3][C:4](=[NH:5])[O:9][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COCC#N
Name
Quantity
28.1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.COCC(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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